Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate
Overview
Description
Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate: is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a ureido group, and a tert-butoxycarbonyl (BOC) protecting group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-4-carboxylate as the core structure.
BOC Protection: The amino group on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Ureido Group Introduction: The BOC-protected piperidine is then reacted with an isocyanate derivative to introduce the ureido group.
Methylation: Finally, the carboxylate group is methylated using a suitable methylating agent like methyl iodide.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often involving halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid derivatives.
Reduction: Piperidine-4-carboxylate derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Its BOC-protected amino group makes it a valuable building block in peptide synthesis.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions. Its ability to mimic natural substrates makes it useful in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor antagonists. Its structural complexity allows for the creation of molecules with specific biological activities.
Industry: In the chemical industry, it is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a key component in various synthetic pathways.
Mechanism of Action
The mechanism by which Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Methyl 4-(3-(benzyloxycarbonyl)ureido)piperidine-4-carboxylate
Methyl 4-(3-(phenylmethoxycarbonyl)ureido)piperidine-4-carboxylate
Methyl 4-(3-(methoxycarbonyl)ureido)piperidine-4-carboxylate
Uniqueness:
BOC Group: The presence of the tert-butoxycarbonyl group provides enhanced stability and selectivity compared to other protecting groups.
Ureido Group: The ureido functionality allows for specific interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylcarbamoylamino]piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O5/c1-12(2,3)21-11(19)15-10(18)16-13(9(17)20-4)5-7-14-8-6-13/h14H,5-8H2,1-4H3,(H2,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPCNIZPBOXBQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)NC1(CCNCC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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